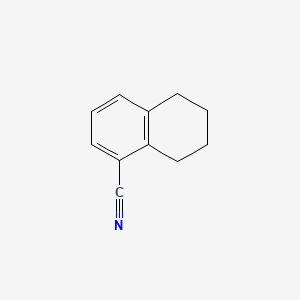

5,6,7,8-Tetrahydronaphthalene-1-carbonitrile

Descripción

5,6,7,8-Tetrahydronaphthalene-1-carbonitrile (THNT-1-CN) is a partially hydrogenated naphthalene derivative featuring a nitrile group at the 1-position. Its molecular formula is C₁₁H₁₁N (molecular weight: 157.21 g/mol), with a CAS registry number of 29809-13-0 .

THNT-1-CN serves as a key intermediate in domino reactions, enabling the synthesis of diverse derivatives. For example, base-catalyzed reactions with aryl ketene dithioacetals (AKDTAs) yield 4-aryl-2-(piperidin/pyrrolidin-1-yl)-THNT-1-carbonitrile derivatives (e.g., compounds 7a–j) in high yields (85–88%) . These derivatives are characterized by spectroscopic methods (FT-IR, HRMS, NMR) and demonstrate stability under controlled storage conditions (-80°C to -20°C) .

Propiedades

IUPAC Name |

5,6,7,8-tetrahydronaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h3,5-6H,1-2,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPOBLLWIOJZEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342490 | |

| Record name | 5,6,7,8-tetrahydronaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29809-13-0 | |

| Record name | 5,6,7,8-tetrahydronaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Catalytic Hydrogenation

One prevalent method for synthesizing this compound involves the catalytic hydrogenation of naphthalene derivatives.

-

- The process typically utilizes 1-cyanonaphthalene as a starting material.

- A palladium catalyst is employed under high pressure and temperature conditions to facilitate the hydrogenation reaction.

-

- Temperature: Elevated (varies based on specific protocols)

- Pressure: High (to ensure effective hydrogenation)

This method is noted for producing high yields of the desired compound with good purity levels.

Cyclization Reactions

Another significant approach involves cyclization reactions using appropriate precursors in the presence of bases.

-

- Malononitrile

- Secondary amines (e.g., piperidine or pyrrolidine)

-

- The reaction often proceeds through a domino mechanism that includes addition-elimination steps followed by intramolecular cyclization.

-

- A mixture of malononitrile and secondary amines is heated in a solvent such as DMF (dimethylformamide) at elevated temperatures (around 100°C) with a base like potassium hydroxide.

-

- The final product can be purified via recrystallization from methanol or through silica gel column chromatography.

Summary of Reaction Conditions and Yields

The following table summarizes key reaction conditions and expected yields for different synthetic routes to prepare this compound.

| Preparation Method | Starting Material | Catalyst/Base | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | 1-Cyanonaphthalene | Palladium | High | High | Requires high pressure |

| Cyclization with Malononitrile | Malononitrile + Amines | Potassium Hydroxide | ~100 | Moderate to High | One-pot reaction |

Actividad Biológica

5,6,7,8-Tetrahydronaphthalene-1-carbonitrile (THN-CN) is a synthetic organic compound known for its unique bicyclic structure and potential biological activities. This article reviews the biological activity of THN-CN, focusing on its antioxidant properties, anti-inflammatory effects, and cytotoxicity against various cell lines.

Chemical Structure and Properties

The molecular formula of this compound is CHN, with a molecular weight of approximately 171.21 g/mol. The compound features a cyano group (-C≡N) attached to a tetrahydronaphthalene backbone, which contributes to its reactivity and biological activity.

1. Antioxidant Properties

Research indicates that THN-CN exhibits significant antioxidant activity. Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively. For instance, preliminary studies suggest that derivatives of tetrahydronaphthalene can inhibit oxidative stress by neutralizing reactive oxygen species (ROS) .

Table 1: Antioxidant Activity Comparison

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| THN-CN | TBD | Scavenging free radicals |

| 4-Hydroxy-THN-CN | TBD | Electron donation to neutralize radicals |

| Trolox | TBD | Chain-breaking antioxidant activity |

2. Anti-inflammatory Effects

THN-CN has shown promise in modulating inflammatory pathways. Some studies suggest that it may interact with enzymes involved in inflammation, potentially reducing the production of pro-inflammatory cytokines. This interaction could be beneficial in treating conditions characterized by excessive inflammation .

Case Study: Inhibition of Inflammatory Cytokines

In a controlled study using murine models, THN-CN was administered to assess its impact on cytokine levels. Results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting that THN-CN could serve as a therapeutic agent in inflammatory diseases .

3. Cytotoxicity Against Cancer Cell Lines

The cytotoxic potential of THN-CN has been evaluated against various cancer cell lines. Studies reveal that compounds structurally related to THN-CN exhibit low-micromolar cytotoxicity against human cancer cell lines while demonstrating significantly lower toxicity towards non-cancerous cells .

Table 2: Cytotoxicity Data

| Cell Line | GI50 (µM) | Selectivity Index (SI) |

|---|---|---|

| HeLa (Cervical Cancer) | <20 | High |

| MCF-7 (Breast Cancer) | <20 | High |

| HUVEC (Endothelial) | >100 | Low |

The mechanisms through which THN-CN exerts its biological effects are still under investigation. However, it is hypothesized that its antioxidant properties may stem from the ability to donate electrons, thereby stabilizing free radicals. Additionally, its anti-inflammatory effects may be mediated through the inhibition of key signaling pathways involved in inflammation .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Lead Compound in Drug Development

5,6,7,8-Tetrahydronaphthalene-1-carbonitrile serves as a lead compound in the design of pharmaceuticals targeting neurotransmitter systems. Its structural features allow for interactions with biological targets that are crucial for developing treatments for neurological disorders. Research indicates that compounds with similar structures exhibit promising pharmacological properties, particularly in modulating receptor activity .

Antitumor Activity

Recent studies have demonstrated the antitumor potential of derivatives of this compound. For instance, a series of synthesized compounds based on this structure were evaluated against various cancer cell lines (HepG2, HCT-116, and MCF-7). The results indicated significant cytotoxic effects, suggesting that modifications to the core structure can enhance therapeutic efficacy against tumors .

Chemical Synthesis

Synthetic Versatility

The synthesis of this compound typically involves the reaction of 4-(dimethylamino)benzaldehyde with nitrile sources through condensation mechanisms followed by cyclization. This versatility allows for the generation of various derivatives that can be tailored for specific applications.

Reactivity and Derivative Formation

The compound’s reactivity enables the formation of multiple derivatives that can be explored for different chemical applications. For example, derivatives have been synthesized to study their effects on tubulin polymerization and cell cycle dynamics . This indicates a broader scope for research into its chemical properties and potential applications in materials science and organic synthesis.

Biological Research

Neurotransmitter Interaction Studies

Research has focused on the interaction of this compound with neurotransmitter receptors. Preliminary findings suggest that its structural analogs may engage with these receptors effectively due to enhanced lipophilicity imparted by the dimethylamino group present in some derivatives. This characteristic is critical for improving cellular uptake and bioavailability .

Case Studies and Experimental Findings

Comparación Con Compuestos Similares

Structural Isomers

While THNT-1-CN has a partially saturated bicyclic system at positions 5–8, the 1,2,3,4 isomer exhibits saturation at positions 1–3. Pharmacopeial testing notes its use in sterility and pH assessments, suggesting pharmaceutical relevance .

Table 1: Structural Isomer Comparison

Derivatives with Substituent Variations

THNT-1-CN derivatives modified with aryl and amine groups exhibit distinct physical and spectroscopic properties. For instance:

- Electron-withdrawing groups (e.g., bromine in 7e ) increase melting points (164–166°C) compared to unsubstituted analogs.

- Methoxy groups (e.g., 7d ) slightly elevate melting points (135–137°C) due to polar interactions.

- The nitrile group’s IR absorption remains consistent (~2208–2211 cm⁻¹), confirming its stability across derivatives .

Table 2: Physical and Spectroscopic Data of THNT-1-CN Derivatives

Functional Group Analogs

Replacing the nitrile group with carboxylic acid or carboxamide moieties (e.g., 1,2,3,4-THNT-1-carboxylic acid and N-(2-aminoethyl)-THNT-1-carboxamide) alters solubility and reactivity.

Other Tetrahydronaphthalene Derivatives

Compounds like 6-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-THNT-2-carbonitrile (InChIKey: QIYQCEGCANMRCK-UHFFFAOYSA-N) incorporate spirocyclic systems, which could influence conformational flexibility and binding affinity in drug design .

Q & A

Basic: What synthetic methodologies are recommended for 5,6,7,8-Tetrahydronaphthalene-1-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer:

While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous pathways for structurally related tetrahydronaphthalene derivatives (e.g., 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbonitrile) involve catalytic hydrogenation of naphthalene precursors followed by nitrile functionalization via cyano-substitution or Strecker synthesis . Key optimization factors include:

- Catalyst selection : Use of palladium or nickel catalysts for hydrogenation to minimize side reactions.

- Temperature control : Maintaining 80–120°C to balance reaction rate and selectivity.

- Solvent systems : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nitrile group stability.

Yield improvements (>70%) are achievable through iterative purification (e.g., column chromatography) and real-time monitoring via TLC or HPLC .

Basic: How can researchers validate the structural identity of this compound post-synthesis?

Methodological Answer:

A multi-spectroscopic approach is critical:

- NMR spectroscopy : Compare H and C NMR spectra with computational predictions (e.g., DFT simulations) to confirm aromatic proton environments and cyano-group positioning.

- Mass spectrometry : High-resolution MS (HRMS) should match the molecular ion peak at m/z 171.10 (CHN).

- Infrared spectroscopy : A sharp absorption band near 2240 cm confirms the C≡N stretch .

Cross-referencing with X-ray crystallography data from structurally similar compounds (e.g., 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid) can further validate spatial conformation .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance mGluR3 modulation by this compound derivatives?

Methodological Answer:

Derivative optimization for mGluR3 modulation (as seen in related tetrahydroisoquinoline-carbonitrile compounds) requires:

- In vitro assays : Use HEK-293 cells expressing human mGluR3 to measure cAMP accumulation or calcium flux. Test derivatives at concentrations from 1 nM–100 μM to establish EC values .

- Key structural modifications :

- Substitution at Position 1 : Introducing electron-withdrawing groups (e.g., -CF) enhances binding affinity.

- Ring saturation : Partial vs. full hydrogenation of the naphthalene ring impacts receptor subtype selectivity.

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict interactions with the mGluR3 allosteric pocket. Prioritize derivatives with ΔG < -8 kcal/mol .

Advanced: What strategies resolve contradictions in toxicity data across preclinical models for this compound?

Methodological Answer:

Discrepancies in toxicity outcomes (e.g., hepatotoxicity vs. neurotoxicity) often arise from model-specific factors:

-

Dose-response reconciliation : Normalize doses across species using body surface area scaling (e.g., mg/m).

-

Endpoint harmonization : Align biomarkers (e.g., serum ALT for liver injury; GFAP for neuroinflammation) with OECD guidelines .

-

Meta-analysis framework :

Advanced: How should researchers address data gaps in environmental fate studies for this compound?

Methodological Answer:

Prioritize the following experimental workflows:

- Biodegradation assays : Use OECD 301B (modified Sturm test) to assess mineralization in aqueous systems.

- Partitioning studies : Measure log (octanol-water coefficient) via shake-flask method; predicted log ≈ 2.5 suggests moderate soil adsorption .

- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (EC) and algal growth inhibition (OECD 201).

- Data integration : Cross-reference with naphthalene derivatives (e.g., 1-methylnaphthalene) to model bioaccumulation potential .

Advanced: What in vivo models are optimal for studying neuroprotective efficacy of this compound in Parkinson’s disease?

Methodological Answer:

Leverage translational models with validated endpoints:

- MPTP-induced Parkinsonism in mice : Administer 20 mg/kg MPTP + 10–50 mg/kg test compound. Measure dopaminergic neuron survival in substantia nigra via tyrosine hydroxylase immunohistochemistry .

- 6-OHDA rat model : Assess rotational behavior post-unilateral striatal 6-OHDA lesion. Combine with microdialysis to monitor extracellular dopamine levels.

- Biomarker panels : Include α-synuclein aggregation (Western blot) and neuroinflammatory cytokines (IL-1β, TNF-α via ELISA) .

Advanced: How can conflicting results in genotoxicity assays for naphthalene derivatives guide risk assessment of this compound?

Methodological Answer:

Address contradictions (e.g., Ames test positivity vs. in vivo micronucleus negativity) via:

- Mechanistic follow-up : Conduct Comet assays to differentiate direct DNA damage from oxidative stress.

- Metabolite profiling : Identify reactive intermediates (e.g., epoxides) using LC-MS/MS. Compare hepatic S9 fractions across species .

- Threshold modeling : Apply benchmark dose (BMD) software to define NOAELs for regulatory submission .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.